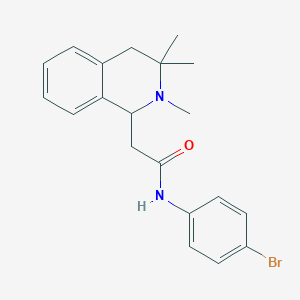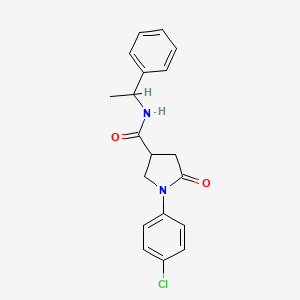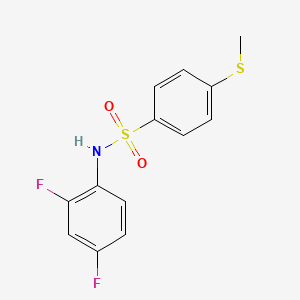![molecular formula C16H17FN2O4S B4929918 5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide](/img/structure/B4929918.png)
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(dimethylamino)sulfonyl]-2-fluoro-N-(2-methoxyphenyl)benzamide, commonly known as DB844, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It belongs to the class of benzamides and has been studied extensively for its anti-parasitic properties.
Wirkmechanismus
The mechanism of action of DB844 involves the inhibition of the enzyme trypanothione reductase, which is essential for the survival of the Leishmania parasite. This inhibition leads to the accumulation of toxic molecules within the parasite, eventually leading to its death.
Biochemical and Physiological Effects
DB844 has been shown to have a selective toxicity towards the Leishmania parasite, with minimal toxicity towards mammalian cells. This selectivity is due to the differences in the trypanothione reductase enzyme between the parasite and mammalian cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of DB844 is its selectivity towards the Leishmania parasite, which makes it a potential candidate for the treatment of leishmaniasis. However, one limitation of DB844 is its poor solubility in water, which can hinder its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the research on DB844. One potential direction is the optimization of its synthesis method to improve its solubility and efficacy. Another direction is the study of its potential use in combination therapy with other anti-parasitic agents. Additionally, further research is needed to determine the potential use of DB844 in the treatment of other parasitic diseases.
Synthesemethoden
The synthesis of DB844 involves the reaction of 5-amino-2-fluorobenzoic acid with dimethylsulfamoyl chloride, followed by the reaction with 2-methoxyaniline. This results in the formation of DB844, which is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
DB844 has been studied for its potential use as an anti-parasitic agent, specifically for the treatment of leishmaniasis. Leishmaniasis is a parasitic disease caused by the Leishmania parasite and is prevalent in tropical and subtropical regions. DB844 has shown promising results in pre-clinical studies as a potential treatment for this disease.
Eigenschaften
IUPAC Name |
5-(dimethylsulfamoyl)-2-fluoro-N-(2-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4S/c1-19(2)24(21,22)11-8-9-13(17)12(10-11)16(20)18-14-6-4-5-7-15(14)23-3/h4-10H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFOFSQOJBPRMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)F)C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-butoxy-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4929842.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 1-naphthoate](/img/structure/B4929860.png)


![1-{3-[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]propanoyl}-4-ethylpiperazine](/img/structure/B4929889.png)

![4-[allyl(methylsulfonyl)amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B4929910.png)

![7-benzoyl-11-(4-hydroxy-3-methoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4929935.png)
![methyl 3-({2-[(2-methoxybenzoyl)amino]-3-phenylacryloyl}amino)benzoate](/img/structure/B4929939.png)
![3,3'-methylenebis{6-[(2-thienylacetyl)amino]benzoic acid}](/img/structure/B4929946.png)

![N-[(benzyloxy)carbonyl]-N-ethyl-4-nitrophenylalaninamide](/img/structure/B4929955.png)